Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone
Description
Chemical Significance of Triazole-Pyrrolidine Hybrid Scaffolds
The fusion of 1,2,3-triazole and pyrrolidine rings creates a structurally rigid yet pharmacologically adaptable framework. Triazoles contribute exceptional metabolic stability due to their aromatic character and hydrogen-bonding capacity, while pyrrolidine’s saturated five-membered ring introduces conformational restraint that enhances target selectivity. This combination is particularly valuable in kinase inhibitor design, where balanced lipophilicity (LogP ≈ 2.8) and polar surface area (PSA ≈ 75 Ų) enable membrane permeability while maintaining aqueous solubility.
The trifluoromethoxy group (-OCF₃) amplifies these properties through its strong electron-withdrawing effects (Hammett σₚ = 0.35) and enhanced lipophilicity compared to methoxy groups. This substituent’s orthogonal rotational freedom allows optimal positioning in hydrophobic binding pockets, as demonstrated in crystallographic studies of analogous compounds.
Structural Features and Functional Group Synergy
The molecular architecture of this compound (C₁₄H₁₃F₃N₄O₂) exhibits three critical structural elements:
- Triazole Core : The 1,2,3-triazole ring (bond angles: N1-N2-C3 = 107°, C3-N3-C4 = 112°) provides a dipolar moment (≈5.2 D) that facilitates π-π stacking and cation-π interactions.
- Pyrrolidine Substituent : The N-linked pyrrolidine adopts a chair-like conformation (pucker amplitude Q = 0.52 Å) that minimizes steric clash while maintaining planarity with the triazole ring.
- Trifluoromethoxy-Phenyl Group : The para-substituted aryl ring creates a 23.4° dihedral angle with the triazole plane, optimizing electronic conjugation while allowing rotational adjustment for target binding.
Table 1: Key Structural Parameters
| Parameter | Value | Measurement Technique |
|---|---|---|
| Triazole-pyrrolidine dihedral | 12.8° | X-ray crystallography |
| C-F bond length | 1.332 Å | DFT calculation |
| LogD (pH 7.4) | 2.1 ± 0.3 | Shake-flask method |
The methanone linker (-CO-) between pyrrolidine and triazole serves dual purposes: it prevents free rotation (torsional barrier ≈18 kcal/mol) while providing a hydrogen bond acceptor (C=O···H-N distances 2.1-2.3 Å).
Literature Review on Analogous 1,2,3-Triazole Derivatives
Recent synthetic breakthroughs have expanded the accessibility of triazole-pyrrolidine hybrids. A 2022 study demonstrated acid-switchable synthesis of trifluoromethylated triazoles using CF₃-ynones, achieving yields up to 85% through careful control of protonation states. This methodology’s regioselectivity (≥95:5 ratio for 1,4- vs 1,5-disubstituted products) suggests potential applicability to the target compound’s synthesis.
Comparative analysis of PubChem entries reveals distinct structure-activity trends:
- CID 46829239 : Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone shows moderate acetylcholinesterase inhibition (IC₅₀ = 12 μM)
- CID 61070932 : 2H-triazol-4-yl analog exhibits enhanced metabolic stability (t₁/₂ = 4.7h in human microsomes)
- CID 60204015 : Bromophenyl derivative demonstrates nanomolar affinity for serotonin receptors (Kᵢ = 8.3 nM)
These findings underscore the pharmacological versatility achievable through strategic substitution patterns. The target compound’s trifluoromethoxy group may further optimize target engagement through fluorine-specific interactions, as seen in FDA-approved drugs like celecoxib.
Properties
Molecular Formula |
C14H13F3N4O2 |
|---|---|
Molecular Weight |
326.27 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[4-[4-(trifluoromethoxy)phenyl]triazol-2-yl]methanone |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)23-11-5-3-10(4-6-11)12-9-18-21(19-12)13(22)20-7-1-2-8-20/h3-6,9H,1-2,7-8H2 |
InChI Key |
GZHXRNOXELYMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method A: Triazole Formation
This method involves the synthesis of the triazole ring followed by the incorporation of the pyrrolidine moiety.
Reagents :
- 4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl precursor
- Pyrrolidine
- Coupling agents (e.g., HATU)
-
- The triazole precursor is dissolved in an appropriate solvent (e.g., dichloromethane).
- Pyrrolidine is added along with a coupling agent like HATU.
- The reaction mixture is stirred at room temperature for 12 to 24 hours.
- After completion, the mixture is concentrated under reduced pressure and purified using column chromatography.
-
- Typical yields range from 70% to 85%.
- Purity assessed by LC-MS shows values above 95%.
Method B: Direct Amidation
In this method, direct amidation of a suitable acid derivative with pyrrolidine is performed.
Reagents :
- Trifluoromethoxy-substituted benzoic acid derivative
- Pyrrolidine
- Coupling agents (e.g., EDC or DIC)
-
- The acid derivative is activated using a coupling agent in a solvent like DMF.
- Pyrrolidine is added to the reaction mixture.
- The reaction is allowed to proceed at elevated temperatures (50°C to 80°C) for several hours.
- The product is isolated by precipitation or extraction.
-
- Yields typically range from 60% to 75%.
- Purity levels are generally above 90%.
Summary of Preparation Methods
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Method A | HATU, Pyrrolidine | 70-85 | >95 |
| Method B | EDC/DIC, Pyrrolidine | 60-75 | >90 |
Recent studies have highlighted variations in synthetic approaches based on the availability of starting materials and desired purity levels. For instance:
A study reported using microwave-assisted synthesis to enhance reaction rates and yields when forming triazole derivatives.
Another research indicated that employing different coupling agents can significantly affect both yield and purity; HATU was found to be superior compared to traditional methods.
The preparation of Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone can be effectively achieved through various synthetic routes involving triazole formation or direct amidation techniques. Each method presents unique advantages concerning yield and purity, which can be optimized further based on specific experimental conditions.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. In vitro assays have shown that related triazole derivatives possess antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
Anti-inflammatory Properties
The triazole moiety is known for its ability to modulate inflammation-related pathways:
- Research Findings : Compounds containing the triazole structure have been studied for their effects on inflammatory markers in cellular models. Pyrrolidin derivatives have demonstrated the ability to reduce cytokine levels, suggesting potential use in treating inflammatory diseases .
Drug Design and Development
This compound serves as a scaffold for developing new drugs targeting various biological pathways:
- Structure-Based Drug Design : The unique structural features of this compound allow for modifications that can enhance its efficacy and selectivity towards specific targets such as receptors involved in pain modulation or metabolic disorders .
Pharmacokinetics and Toxicology Studies
Understanding the pharmacokinetic profile of this compound is crucial for its application in clinical settings:
- Absorption, Distribution, Metabolism, Excretion (ADME) : Studies have indicated that modifications to the pyrrolidine ring can significantly influence the compound's pharmacokinetic properties, making it a candidate for further development in drug formulation .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a related pyrrolidine derivative on pancreatic ductal adenocarcinoma cells. The compound demonstrated an IC50 value of 9.28 µM, indicating effective growth inhibition in preclinical models .
Case Study 2: Anti-inflammatory Effects Assessment
Another study investigated the anti-inflammatory potential of triazole derivatives similar to this compound. Results showed a significant reduction in pro-inflammatory cytokines when tested on activated macrophages, suggesting therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features
The compound’s activity and physicochemical properties are influenced by:
- Triazole ring : Facilitates hydrogen bonding and π-π interactions.
- Pyrrolidinyl group : Enhances solubility and modulates pharmacokinetics.
- Trifluoromethoxy substituent : Increases lipophilicity and electron-withdrawing effects.
Comparison Table of Structural Analogs
Pharmacological and Physicochemical Differences
Suvorexant’s diazepane ring and benzoxazole group contribute to its longer half-life (~12 hours) compared to pyrrolidinyl analogs .
Receptor Binding: Suvorexant exhibits nanomolar affinity for OX1/OX2 receptors (IC₅₀ ~0.6 nM), while pyrrolidinyl-triazole analogs may require optimization for similar potency . The trifluoromethoxy group may enhance selectivity for OX2 receptors due to steric and electronic effects .
Metabolic Stability :
- Fluorinated substituents (e.g., OCF₃, CF₃) reduce oxidative metabolism, as seen in the target compound’s stability compared to phenyl or chlorophenyl analogs .
Biological Activity
Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a triazole moiety and a trifluoromethoxy-substituted phenyl group. Its molecular formula is with a molecular weight of 326.27 g/mol .
Research indicates that compounds containing triazole rings often exhibit significant biological activity due to their ability to interact with various molecular targets. Specifically, the triazole moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Example A | MCF-7 (Breast Cancer) | 0.16 ± 0.08 | 5 |
| Example B | A2780 (Ovarian Cancer) | 0.11 ± 0.01 | 6 |
| Example C | HT-29 (Colon Cancer) | 0.12 ± 0.03 | 4 |
These studies suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression .
2. Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Some derivatives exhibit significant AChE inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer’s.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Compound D | 0.23 |
| Compound E | 0.12 |
The presence of trifluoromethoxy groups has been noted to enhance binding affinity due to increased lipophilicity and electronic effects .
3. Antioxidant Activity
The antioxidant properties of compounds related to this compound have been investigated through assays measuring lipid peroxidation and radical scavenging capabilities.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of triazole derivatives demonstrated that specific substitutions on the triazole ring significantly affected their activity against breast cancer cells (MCF-7). The most potent derivative showed an IC50 value of 0.16 µM, indicating strong anticancer potential.
Case Study 2: Enzyme Interaction
Molecular docking studies revealed that the compound binds effectively to the active site of AChE, forming key interactions that suggest a mechanism for its inhibitory action against this enzyme.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a pyrrolidine-methanone moiety. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (1–5 mol% CuI). Yield optimization requires monitoring reaction progress via TLC or HPLC. For analogous triazolyl methanones, yields ranged from 65–85% under inert atmospheres .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton/carbon environments (e.g., trifluoromethoxy group δ ~148–150 ppm in 13C NMR) and FT-IR for functional groups (C=O stretch ~1680–1720 cm⁻¹). X-ray crystallography is recommended for absolute configuration verification, as demonstrated for structurally similar triazolyl methanones with monoclinic crystal systems (e.g., P21/c space group) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays with ATP-binding domains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .
Advanced Research Questions
Q. How does the stereoelectronic effect of the trifluoromethoxy group influence binding affinity in target proteins?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting the electron-withdrawing trifluoromethoxy group’s role in π-π stacking or hydrophobic interactions. Compare with analogs lacking the group using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported solubility data for triazolyl methanones?
- Methodological Answer :
- Experimental : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 2–12).
- Computational : Apply COSMO-RS models to predict solubility in binary solvent systems (e.g., DMSO/water).
- Cross-validate with HPLC-UV using a calibrated standard curve .
Q. How can metabolic degradation pathways be elucidated for this compound?
- Methodological Answer :
- Phase I metabolism : Incubate with CYP450 isoforms (3A4, 2D6) and analyze metabolites via UPLC-QTOF-MS.
- Phase II conjugation : Use recombinant UDP-glucuronosyltransferases (UGTs) to identify glucuronide adducts.
- Stable isotope labeling (e.g., ¹³C-pyrrolidine) to track metabolic fate .
Q. What crystallographic challenges arise during polymorph screening, and how are they mitigated?
- Methodological Answer :
- Polymorph control : Use solvent-drop grinding with 10–20 solvents (e.g., ethanol, acetonitrile) to induce crystallization.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, F···F contacts) to predict stability.
- Synchrotron XRD for high-resolution data on metastable forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
